Methyl 12-hydroxyheptadecanoate

Description

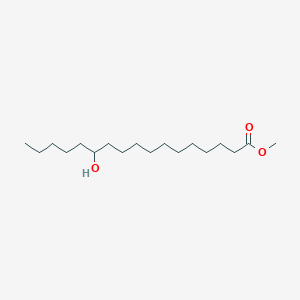

Structure

2D Structure

Properties

CAS No. |

89411-17-6 |

|---|---|

Molecular Formula |

C18H36O3 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

methyl 12-hydroxyheptadecanoate |

InChI |

InChI=1S/C18H36O3/c1-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21-2/h17,19H,3-16H2,1-2H3 |

InChI Key |

SFCMHMNKVDXYDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCCCCCCCCC(=O)OC)O |

Origin of Product |

United States |

Occurrence and Environmental Distribution of Methyl 12 Hydroxyheptadecanoate

Identification in Microbial Taxa

Direct identification of Methyl 12-hydroxyheptadecanoate in microorganisms remains a frontier in microbial lipidomics. However, the presence of its constituent acid, 12-hydroxyheptadecanoic acid, and the enzymatic machinery for its esterification in various bacteria, allows for informed postulation on its biological sources.

Specific Bacterial Species as Biological Sources

Scientific literature has yet to pinpoint a specific bacterial species as a direct producer of this compound. The focus, therefore, shifts to bacteria known to produce its precursor, 12-hydroxyheptadecanoic acid, and those possessing the necessary enzymatic tools for its methylation.

While direct evidence is scarce, the presence of unusual fatty acids, including odd-chain and hydroxylated variants, is a known characteristic of certain bacterial groups. For instance, filamentous bacteria thriving in the extreme environments of hot springs have been shown to possess a range of long-chain fatty acids, including C17 and C19 iso acids nih.gov. The metabolic pathways in these organisms could potentially be adapted to produce hydroxylated odd-chain fatty acids.

Furthermore, the enzymatic capacity to create methyl esters of fatty acids is not a far-fetched concept in the bacterial realm. Bacteria from the genus Mycobacterium are known to produce fatty acid methyltransferases (FAMTs) nih.govnih.gov. These enzymes play a role in creating fatty acid methyl esters (FAMEs), which are components of biodiesel nih.gov. The existence of such enzymes provides a direct biochemical mechanism by which 12-hydroxyheptadecanoic acid, if present, could be converted to its methyl ester form.

The following table summarizes bacterial species and groups that are relevant to the potential production of this compound, based on their known production of related compounds or necessary enzymes.

| Bacterial Group/Species | Relevant Compound/Enzyme | Ecological Niche | Isolation & Identification Methodologies |

| Mycobacterium marinum | Fatty Acid Methyltransferase (FAMT) nih.gov | Aquatic environments | Gene cloning and expression, in vivo and in vitro enzyme assays nih.gov |

| Mycobacterium smegmatis | Putative Fatty Acid Methyltransferase nih.gov | Soil, human commensal | Bioinformatic analysis, gene cloning nih.gov |

| Filamentous Bacteria | C17 and C19 iso fatty acids nih.gov | Hot springs nih.gov | Lipid extraction, gas chromatography-mass spectrometry (GC-MS) nih.gov |

| Staphylococcus aureus | Fatty Acid Modifying Enzyme (FAME) capable of esterification microbiologyresearch.org | Human skin and mucous membranes | Enzyme purification, substrate specificity assays microbiologyresearch.org |

Ecological Niche and Environmental Isolation Methodologies

The search for this compound and its producers logically extends to environments known for harboring bacteria with unique lipid metabolisms. These include:

Hot Springs and Hydrothermal Vents: These extreme environments select for microorganisms with specialized cell membranes to maintain fluidity and integrity at high temperatures nih.gov. Studies of microbial mats in such locations have revealed a stunning diversity of bacterial and archaeal lipids nih.gov. The isolation of thermophilic filamentous bacteria from Yellowstone hot springs, for example, involved collecting bacterial masses and analyzing their lipid content using techniques like thin-layer chromatography and gas chromatography nih.gov.

Hypersaline Environments: Microbial mats in hypersaline ponds and on oily coasts are complex ecosystems where diverse microbial communities thrive nih.gov. The isolation of organisms from these mats often involves a combination of microscopy, cultivation-based techniques, and modern molecular methods like 16S rRNA gene sequencing to identify the vast, often unculturable, microbial diversity nih.gov. The analysis of lipid profiles from these communities can reveal novel fatty acid structures.

Acidic Environments: Even in extremely acidic environments like the Río Tinto river in Spain, complex microbial mats containing cyanobacteria have been identified mdpi.com. The unique adaptations required to survive in such conditions could lead to the production of novel lipids. Isolation and characterization of acid-tolerant microorganisms from these mats would involve specialized culture media and molecular techniques to probe their metabolic potential.

The general methodology for isolating and identifying bacteria from these niches involves aseptic sample collection, followed by a combination of traditional microbiological plating techniques on various selective media and advanced molecular biology tools. Lipid analysis typically includes solvent extraction of total lipids, fractionation into different lipid classes, and identification using chromatographic and spectrometric methods, primarily GC-MS.

Natural Derivatization Processes and Metabolite Identification

The formation of this compound in nature would be considered a derivatization of its parent fatty acid. This process, along with the identification of related metabolites, is key to understanding its biochemical context.

The primary mechanism for the natural derivatization of a fatty acid to its methyl ester in bacteria is through the action of a fatty acid methyltransferase (FAMT). As established, Mycobacterium marinum possesses such an enzyme that utilizes S-adenosylmethionine (AdoMet) as a methyl donor to methylate the carboxyl group of free fatty acids nih.govnih.gov. This enzymatic reaction is a plausible pathway for the synthesis of this compound.

Another potential, though less specific, pathway for esterification is through the action of enzymes like the fatty acid modifying enzyme (FAME) from Staphylococcus aureus, which has been shown to esterify a range of straight-chain saturated fatty acids microbiologyresearch.org.

The identification of metabolites related to 12-hydroxyheptadecanoic acid is still in its early stages. The focus of much of the research on C17 fatty acids has been on their role in human health and disease, with less emphasis on their microbial metabolism nih.gov. However, the general principles of fatty acid metabolism in bacteria, which include hydroxylation, oxidation, and chain elongation or shortening, would apply nih.gov.

The table below outlines the potential natural derivatization process and related compounds.

| Process/Metabolite | Description | Precursor | Key Enzymes/Pathways |

| Methyl Esterification | The addition of a methyl group to the carboxyl end of the fatty acid. | 12-hydroxyheptadecanoic acid | Fatty Acid Methyltransferase (FAMT) nih.govnih.gov |

| Oxidation | Further oxidation of the hydroxyl group or the fatty acid chain. | 12-hydroxyheptadecanoic acid | Hydroxylases, Oxidases |

| Chain Elongation/Shortening | Modification of the carbon chain length. | 12-hydroxyheptadecanoic acid | Fatty Acid Synthase (FAS) and β-oxidation pathways |

Biosynthetic Pathways and Metabolic Transformations of Hydroxy Fatty Acids

Enzymatic Routes to Hydroxylated Fatty Acid Precursors

The formation of hydroxylated fatty acids, the direct precursors to compounds like Methyl 12-hydroxyheptadecanoate, is a sophisticated process mediated by several classes of enzymes. These enzymes catalyze the introduction of a hydroxyl (-OH) group onto the carbon chain of a fatty acid with remarkable specificity. Nature has evolved a diverse array of these biocatalysts to perform this challenging C-H bond functionalization. acs.org

Key enzyme families involved in this process include:

Cytochrome P450 (CYP) Monooxygenases: These are among the most studied enzymes for fatty acid hydroxylation. acs.org P450s can exhibit high regioselectivity, often hydroxylating fatty acids at the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) positions. researchgate.netresearchgate.net For instance, cytochrome P450 4A1 demonstrates a preference for the ω-hydroxylation of lauric acid and can efficiently hydroxylate branched-chain substrates like 11-methyllauric acid at the ω-position. nih.gov The active site of these enzymes, often described as an elongated tube, guides the fatty acid substrate to position a specific carbon atom near the heme catalytic center for oxidation. nih.gov

Hydroxylases and Peroxygenases: Specific 12-hydroxylases are capable of introducing a hydroxyl group at the 12th carbon position of a fatty acid chain. mdpi.com Fungal peroxygenases have also been engineered to achieve highly regioselective hydroxylation of fatty acids, such as at the ω-1 position. researchgate.net

Lipoxygenases (LOX): These enzymes primarily act on polyunsaturated fatty acids, creating hydroperoxy derivatives that are subsequently reduced to hydroxy fatty acids. gerli.com For example, 15-lipoxygenase can convert α-linolenic acid into 13(S)-hydroxy-octadecatrienoic acid. gerli.com

Fatty Acid Hydratases: This class of enzymes catalyzes the addition of a water molecule across a carbon-carbon double bond in unsaturated fatty acids to form a hydroxy fatty acid. mdpi.comresearchgate.net For example, an oleate (B1233923) hydratase from Stenotrophomonas maltophilia converts oleic acid to 10-hydroxystearic acid with high efficiency. mdpi.com

The production of these hydroxylated precursors can be achieved through whole-cell biotransformation using engineered microorganisms like Escherichia coli, which can be modified to express specific hydroxylation enzymes. nih.govfrontiersin.org

Table 1: Key Enzymes in Hydroxy Fatty Acid Biosynthesis

| Enzyme Class | Catalytic Action | Example Substrate | Example Product |

|---|---|---|---|

| Cytochrome P450s | C-H bond oxidation | Lauric Acid | ω-Hydroxylauric Acid |

| 12-Hydroxylases | Introduces -OH at C12 | Oleic Acid | Ricinoleic Acid |

| Lipoxygenases | Dioxygenation & Reduction | Arachidonic Acid | 12-HETE |

Methylation Mechanisms in Hydroxy Fatty Acid Ester Formation

Once a hydroxylated fatty acid is synthesized, the formation of its methyl ester, such as this compound, occurs through a process of esterification or transesterification. creative-proteomics.comwikipedia.org These chemical reactions involve the condensation of the fatty acid's carboxyl group with an alcohol, in this case, methanol (B129727). sigmaaldrich.com

The primary mechanism is transesterification , where the ester group of a triglyceride (a fat or oil) is exchanged with an alcohol. creative-proteomics.com In the context of producing a single fatty acid methyl ester (FAME), the process typically starts with a free fatty acid. The reaction is an esterification , where the carboxylic acid group (-COOH) of the hydroxy fatty acid reacts with methanol (CH₃OH) to form a methyl ester (-COOCH₃) and water. sigmaaldrich.com

This reaction is generally catalyzed to achieve efficient conversion. creative-proteomics.com

Acid Catalysis: Catalysts like boron trichloride (B1173362) (BCl₃) or hydrochloric acid (HCl) can be used. sigmaaldrich.comnih.gov The catalyst protonates an oxygen atom of the carboxyl group, making it more reactive and susceptible to attack by the alcohol. sigmaaldrich.com

Base Catalysis: Alkaline catalysts such as sodium hydroxide (B78521) or potassium hydroxide are also common, particularly in large-scale production like biodiesel, as they offer faster reaction times. wikipedia.orgkrohne.com

For analytical purposes, such as preparing samples for gas chromatography (GC), derivatization to FAMEs is crucial because it reduces the polarity of the fatty acids, which otherwise tend to form hydrogen bonds and lead to analytical challenges. sigmaaldrich.com The use of methanol in the reaction specifically yields a methyl ester. sigmaaldrich.com

Involvement in Microbial Lipid Metabolism

Hydroxy fatty acids are integral components of lipids in many bacterial species, where they play crucial structural and functional roles.

Bacterial membranes are complex structures composed of a wide variety of amphiphilic lipids, including glycerophospholipids and, in some cases, phosphorus-free lipids like ornithine lipids. oup.comoup.com The fatty acid composition of these lipids is diverse and can include straight-chain, branched-chain, saturated, and unsaturated fatty acids. nih.govcapes.gov.br

Hydroxylated fatty acids are particularly important in the outer membrane of Gram-negative bacteria. nih.gov β-hydroxy fatty acids are essential structural components of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). nih.gov These specialized fatty acids cannot be replaced by regular fatty acids, highlighting their critical role in maintaining the integrity and stability of the outer membrane. nih.gov The presence of different types of lipids, including those containing hydroxy fatty acids, allows bacteria to adapt their membrane composition in response to environmental conditions. oup.comoup.com

The analysis of fatty acid methyl esters (FAMEs) is a well-established method for microbial identification and characterization. wikipedia.org After extracting lipids from a bacterial culture, they are converted to their FAME derivatives for analysis by gas chromatography. wikipedia.org The resulting fatty acid profile serves as a chemical fingerprint that can be used to identify pathological bacterial strains or characterize new species. wikipedia.org

The presence of specific or unusual hydroxylated fatty acids can serve as a biomarker for particular bacterial groups or metabolic pathways. For example, ornithine-containing lipids are characteristic of certain bacteria like Bordetella pertussis. oup.com Similarly, complex hydroxy, branched-chain fatty acids known as mycolic acids are a hallmark of Mycobacteria. oup.comoup.com Therefore, the detection of this compound or its precursor in a sample could indicate the presence of specific microorganisms capable of producing it.

Investigational Studies on Analogous Hydroxy Fatty Acid Biosynthesis

Research into the biosynthesis of hydroxy fatty acids is an active field, driven by their value as platform chemicals for producing polymers, pharmaceuticals, and other industrial products. nih.govresearchgate.net A significant area of investigation involves metabolic engineering and synthetic biology to create microbial cell factories, primarily using E. coli, for the production of specific HFAs. nih.govresearchgate.net

Studies have successfully engineered E. coli to produce ω-hydroxy fatty acids from natural fatty acids. nih.govfrontiersin.org This often involves introducing a hydroxylation system, such as the AlkBGT system from Pseudomonas putida, and modifying the host's metabolism by, for example, blocking the β-oxidation pathway (by deleting fadD and fadE genes) to prevent the degradation of the fatty acid substrate and product. frontiersin.org Further enhancements can be made by overexpressing fatty acid transporter proteins like FadL to increase substrate uptake. frontiersin.org

Other investigational work focuses on synthesizing novel HFA regioisomers and studying their biological activities. nih.gov For instance, new methods for the asymmetric synthesis of unsaturated and saturated HFAs, such as 7-(S)-hydroxyoleic acid and 7-hydroxymargaric acid, have been developed to explore their potential antiproliferative effects. nih.gov These studies expand the known diversity of HFAs and provide insights into how structural variations, like the position of the hydroxyl group or the saturation of the carbon chain, influence their function. nih.gov

Table 2: Investigational Production of Analogous ω-Hydroxy Fatty Acids in Engineered E. coli

| Substrate | Key Genetic Modifications | Product | Concentration Achieved |

|---|---|---|---|

| Octanoic Acid | Expression of AlkBGT, deletion of fadE and fadD | ω-Hydroxyoctanoic acid | 275.48 mg/L |

| Decanoic Acid | Expression of AlkBGT and FadL, deletion of fadE and fadD | ω-Hydroxydecanoic acid | 309 mg/L |

| Dodecanoic Acid | Expression of AlkBGT, deletion of fadE and fadD | ω-Hydroxydodecanoic acid | 249.03 mg/L |

Data sourced from a study on whole-cell biocatalysis using the AlkBGT hydroxylation system. frontiersin.org

Advanced Chemical Synthesis and Derivatization Strategies

Regioselective Hydroxylation and Esterification Techniques

The introduction of a hydroxyl group at a specific carbon atom within a long aliphatic chain, such as in heptadecanoic acid, requires highly selective chemical or enzymatic methods. Following successful hydroxylation, the carboxylic acid is converted to its methyl ester.

Regioselective Hydroxylation:

Biocatalytic approaches using microbial systems are at the forefront of regioselective hydroxylation of fatty acids. gsartor.org Cytochrome P450 monooxygenases (CYPs) are a key class of enzymes capable of this transformation. nih.govnih.gov These enzymes can introduce hydroxyl groups at various positions, including the terminal (ω) and sub-terminal (ω-1, ω-2, etc.) carbons of a fatty acid chain. nih.govwikipedia.org For a C17 fatty acid like heptadecanoic acid, the C12 position is the ω-5 position, making it a challenging yet feasible target for engineered or selected P450 enzymes. The substrate specificity of these enzymes can be tuned through protein engineering to favor hydroxylation at specific sites. nih.gov

Another biocatalytic strategy involves the use of hydratases, which add water across a double bond. While this method requires an unsaturated precursor, it offers high regioselectivity. For instance, the hydration of an appropriate unsaturated C17 fatty acid could yield 12-hydroxyheptadecanoic acid. gsartor.org

Esterification:

Once 12-hydroxyheptadecanoic acid is obtained, the final step is the esterification of the carboxylic acid group to form the methyl ester. The Fischer-Speier esterification is a classic and widely used method for this purpose. organic-chemistry.orgmdpi.commasterorganicchemistry.comlibretexts.orgbyjus.com This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.orgmdpi.commasterorganicchemistry.comlibretexts.orgbyjus.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, or the water generated during the reaction is removed. organic-chemistry.orgmdpi.commasterorganicchemistry.comlibretexts.orgbyjus.com

| Reaction Step | Method | Key Reagents/Catalysts | Typical Conditions |

| Regioselective Hydroxylation | Biocatalytic (P450) | Cytochrome P450 monooxygenase, NADPH | Bioreactor with microbial cells |

| Esterification | Fischer-Speier | Methanol, Sulfuric Acid | Reflux |

Synthetic Methodologies for Methyl 12-Hydroxyheptadecanoate

A practical synthetic route to this compound can be adapted from the established synthesis of the closely related C18 analogue, methyl 12-hydroxystearate. This method utilizes a naturally occurring hydroxy fatty acid as a starting material.

A plausible and efficient pathway starts with ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), which is readily available from castor oil. researchgate.net The double bond in ricinoleic acid is first hydrogenated to yield 12-hydroxystearic acid. This hydrogenation is typically carried out using a metal catalyst such as nickel or palladium on a support material like diatomite. researchgate.net The resulting saturated hydroxy fatty acid is then esterified with methanol using the Fischer-Speier method as described previously to afford methyl 12-hydroxystearate. researchgate.net

To synthesize the target C17 compound, this compound, a similar strategy can be envisioned starting from a suitable C17 unsaturated hydroxy fatty acid precursor. Alternatively, a multi-step chemical synthesis can be designed. One such approach involves the synthesis of 12-oxoheptadecanoic acid, followed by the selective reduction of the ketone to the corresponding secondary alcohol. The reduction of a ketone to a hydroxyl group can be achieved with high yield using various reducing agents, such as sodium borohydride (B1222165) or potassium in tertiary amyl alcohol. researchgate.net The resulting 12-hydroxyheptadecanoic acid is then esterified to give the final product.

Development of Stereoselective Synthesis Approaches

The hydroxyl group at the C12 position of this compound creates a chiral center, leading to the existence of two enantiomers: (R)-methyl 12-hydroxyheptadecanoate and (S)-methyl 12-hydroxyheptadecanoate. The development of synthetic methods to selectively produce one of these enantiomers is of significant interest for biological studies.

Stereoselective synthesis can be achieved through several strategies. One powerful approach is the use of chiral catalysts or reagents. For instance, the Sharpless asymmetric epoxidation can be employed to create a chiral epoxide from an allylic alcohol precursor. This epoxide can then be opened in a regioselective manner to introduce the hydroxyl group with a specific stereochemistry. Subsequent chemical transformations can then be used to elaborate the rest of the carbon chain and install the methyl ester.

Another strategy involves the use of enzymes that exhibit stereoselectivity. Certain lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the kinetic resolution of the two enantiomers. Biocatalytic reductions of a precursor ketone, such as 12-oxoheptadecanoate, using chiral reducing enzymes (e.g., from certain yeasts or bacteria) can also lead to the formation of one enantiomer of the hydroxy ester with high enantiomeric excess.

A reported stereocontrolled total synthesis of a related unsaturated compound, methyl 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoate, highlights the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the carbon skeleton while preserving the stereochemistry of a chiral building block containing the hydroxyl group. This demonstrates the feasibility of applying modern organometallic chemistry to the stereoselective synthesis of complex hydroxy fatty acids.

Preparative Methods for Structural Analogues and Isomers

The synthesis of these positional isomers generally requires multi-step chemical syntheses starting from readily available precursors. For example, the synthesis of methyl 11-hydroxyheptadecanoate could be envisioned by starting with a shorter-chain aldehyde and a suitable organometallic reagent to construct the carbon skeleton and introduce the hydroxyl group at the desired position.

Similarly, the synthesis of methyl 13-hydroxyheptadecanoate has been reported in the context of more complex natural product synthesis, indicating that pathways to C13-hydroxylated structures are achievable. rsc.org These syntheses often involve the strategic use of protecting groups and a series of reactions to build the carbon chain and introduce the hydroxyl functionality at the correct position before the final esterification.

Biocatalytic methods also offer a promising avenue for the synthesis of these analogues. By screening for or engineering cytochrome P450 enzymes with altered regioselectivity, it may be possible to directly hydroxylate methyl heptadecanoate at positions other than C12. nih.gov

| Compound | Synthetic Strategy | Key Precursors |

| Methyl 11-hydroxyheptadecanoate | Multi-step chemical synthesis | Shorter-chain aldehyde, organometallic reagent |

| Methyl 13-hydroxyheptadecanoate | Multi-step chemical synthesis | Functionalized building blocks |

Cutting Edge Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is an essential first step to reduce sample complexity, separating individual components from a mixture before they are introduced to the mass spectrometer. This separation minimizes matrix effects such as ion suppression, where co-eluting compounds interfere with the ionization of the target analyte, thereby improving detection and quantification. nih.gov The choice between gas and liquid chromatography depends on the volatility of the analytes and the specific goals of the analysis.

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. For fatty acids, analysis is typically performed on their more volatile fatty acid methyl ester (FAME) derivatives. restek.comthermofisher.com The presence of a hydroxyl group on methyl 12-hydroxyheptadecanoate necessitates careful consideration of the analytical method, often requiring derivatization of the hydroxyl group to improve chromatographic performance. rsc.org

The selection of the GC column's stationary phase is critical for achieving the desired separation. Columns are chosen based on their polarity, which dictates the separation mechanism.

Non-Polar Columns : These columns, often with a 100% dimethyl polysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, separate FAMEs primarily based on their boiling points. sigmaaldrich.com For a series of homologous saturated FAMEs, elution order follows carbon number.

Polar Columns : For more complex mixtures containing unsaturated or functionalized FAMEs, polar stationary phases are required. nih.gov Highly polar cyanopropyl-based phases and wax-type phases (polyethylene glycol, PEG) are commonly used. restek.comnih.gov These columns separate compounds based on polarity, allowing for the resolution of FAMEs with the same carbon number but different degrees of unsaturation or the presence of functional groups like hydroxyls. nih.gov The best resolution for geometric isomers is often achieved on cyanopropyl columns. nih.gov

The analysis of hydroxyl-FAMEs can be performed on various columns, including those with specialized chemistries to ensure excellent peak shapes for these more polar compounds. sigmaaldrich.com

Table 1: Common GC Column Chemistries for FAME Analysis

| Stationary Phase Type | Polarity | Primary Separation Mechanism | Typical Application |

|---|---|---|---|

| 100% Dimethyl Polysiloxane | Non-Polar | Boiling Point | General screening of FAMEs, separation by carbon chain length. sigmaaldrich.com |

| 5% Phenyl-95% Dimethylpolysiloxane | Non-Polar | Boiling Point (with some polarity influence) | General purpose analysis of FAMEs. sigmaaldrich.com |

| Polyethylene Glycol (PEG) / Wax | Polar | Polarity, Degree of Unsaturation | Separation of saturated and unsaturated FAMEs. restek.com |

| Biscyanopropyl Polysiloxane | Highly Polar | Polarity, Geometric (cis/trans) and Positional Isomerism | Resolving complex mixtures of FAME isomers. restek.com |

Liquid chromatography is exceptionally versatile for analyzing a wide range of lipids, including those that are non-volatile or thermally fragile, without the need for derivatization. hplc.euthermofisher.com For comprehensive lipidomic profiling, LC is coupled with mass spectrometry (LC-MS), a powerful combination that significantly reduces issues like isobaric interference and ion suppression. nih.gov

Different LC modes are employed to separate lipids based on their distinct physicochemical properties:

Reversed-Phase Liquid Chromatography (RPLC) : This is the most widely used LC method in lipidomics. nih.gov Separation is based on the hydrophobicity of the lipids. Using columns with non-polar stationary phases (e.g., C18, C8), lipids are separated according to their acyl chain length and the number and position of double bonds. nih.govnih.gov Longer, more saturated chains are retained longer on the column.

Normal-Phase Liquid Chromatography (NPLC) : NPLC separates lipids into distinct classes based on the polarity of their headgroups. nih.gov While effective for class separation, it can be challenging due to the use of volatile and toxic mobile phases.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC serves as an alternative to NPLC for separating lipids by headgroup polarity. nih.gov It is generally considered more robust, reproducible, and compatible with the electrospray ionization (ESI) sources commonly used in mass spectrometry. nih.gov

The combination of different LC separation mechanisms, sometimes in two-dimensional LC (2D-LC) setups, allows for a more thorough characterization of the entire lipidome. nih.gov

Table 2: Liquid Chromatography Modes for Lipid Analysis

| LC Mode | Stationary Phase Example | Separation Principle | Primary Application |

|---|---|---|---|

| Reversed-Phase (RPLC) | C18, C8 | Hydrophobicity (Acyl chain length, unsaturation) | Separation of lipid species within a class. nih.gov |

| Normal-Phase (NPLC) | Silica | Polarity (Headgroup) | Separation of different lipid classes. nih.govresearchgate.net |

| Hydrophilic Interaction (HILIC) | Silica, Amide | Polarity (Headgroup) | Separation of different lipid classes, often with better MS compatibility than NPLC. nih.gov |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides molecular weight information and, through fragmentation analysis, reveals structural details of the analyte.

When coupled with Gas Chromatography, Mass Spectrometry (GC-MS) is a powerful tool for identifying FAMEs. In the most common configuration, electron ionization (EI) is used to generate ions. The high energy of EI (typically 70 eV) causes extensive and reproducible fragmentation of the molecule, creating a characteristic "fingerprint" mass spectrum that can be compared against spectral libraries for identification. uib.nonih.gov

For hydroxy fatty acid methyl esters, the position of the hydroxyl group profoundly influences the fragmentation pattern. rsc.org A key analytical step is often the derivatization of the hydroxyl group, for example, by converting it into a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) ether. capes.gov.br This process not only improves chromatographic behavior but also directs fragmentation in a predictable way, yielding diagnostic ions that indicate the original position of the hydroxyl group. capes.gov.br

For 3-hydroxy FAMEs, a characteristic and often base peak at m/z 103 is observed, resulting from cleavage adjacent to the hydroxylated carbon. researchgate.net For other positional isomers, such as this compound, specific cleavage occurs on either side of the carbon bearing the hydroxyl group. The fragmentation of the tBDMS ether of a secondary hydroxy FAME produces a prominent [M-57]⁺ ion (loss of the tert-butyl group) and other unique marker ions that reveal the location of the original hydroxyl group. capes.gov.br

Table 3: Characteristic GC-MS Fragment Ions for Hydroxy FAME Derivatives

| Derivative Type | Characteristic Fragmentation | Diagnostic Ion(s) | Reference |

|---|---|---|---|

| 3-Hydroxy FAME (underivatized) | Cleavage adjacent to the hydroxyl group | m/z 103 | researchgate.net |

| tBDMS Ether | Loss of tert-butyl radical | [M-57]⁺ | capes.gov.br |

| tBDMS Ether | Cleavage at the C-C bond next to the silyloxy group | Alpha-cleavage ions specific to OH position | capes.gov.br |

High-Resolution Mass Spectrometry (HRMS) is a transformative technology in the field of lipidomics. nih.govnih.gov Unlike low-resolution mass spectrometers that measure nominal mass (to the nearest whole number), HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass with extremely high accuracy (typically better than 5 parts-per-million, ppm). nih.govnih.gov

This high mass accuracy allows for the unambiguous determination of an ion's elemental formula. youtube.com In complex lipid mixtures, many different lipid species can have the same nominal mass but different elemental compositions (isobaric species). HRMS can readily distinguish between these isobars, providing a much higher degree of confidence in compound identification. nih.gov For example, HRMS can differentiate between lipid species that differ by only a few millidaltons, a task impossible for low-resolution instruments. This capability streamlines the analysis of total lipid extracts and is crucial for discovering and identifying novel lipids. nih.govnih.gov

The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful platform for both targeted and untargeted lipidomics, enabling the sensitive and specific determination of a vast number of lipids in a single analysis. nih.govmdpi.com

Application as an Internal Standard in Lipidomic Profiling

Accurate quantification in lipidomics is challenging due to variations in sample extraction efficiency, chromatographic performance, and ionization efficiency in the mass spectrometer. To correct for these variations, internal standards (IS) are added to samples at a known concentration at the beginning of the analytical workflow. rsc.org

An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. rsc.org For this reason, stable-isotope labeled (e.g., deuterated or ¹³C-labeled) analogs of the target lipids are considered the gold standard. rsc.org However, when a specific labeled standard is unavailable or prohibitively expensive, an alternative strategy is to use a compound from the same lipid class that is not endogenously found in the biological system under study.

This compound is well-suited for use as a surrogate internal standard in certain lipidomic analyses. Its key features include:

Odd-Carbon Chain : It possesses a 17-carbon (heptadecanoic) backbone. Most common fatty acids in mammals have an even number of carbon atoms. This makes it unlikely to be present naturally in significant amounts in many biological samples.

Hydroxyl Group : The presence of the hydroxyl group makes it chemically similar to other hydroxy fatty acids being analyzed, ensuring it behaves similarly during extraction and ionization.

By adding a known quantity of this compound, the relative or absolute amounts of other even-chained hydroxy fatty acids can be determined more accurately by comparing their peak areas or intensities to that of the internal standard. rsc.org

Methodological Validation for Reproducibility in Research

The foundation of credible scientific inquiry lies in the ability to reproduce experimental results. In the context of analytical chemistry, this reproducibility is achieved through rigorous methodological validation. For the characterization and quantification of specific compounds like this compound, a derivative of 12-hydroxyheptadecanoic acid (12-HHT), validation ensures that an analytical method is reliable, accurate, and consistent over time and between different laboratories. The process involves systematically evaluating a series of performance characteristics to demonstrate that the method is suitable for its intended purpose. wisdomlib.org

Analytical methods, particularly chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), are standard for the analysis of fatty acid methyl esters (FAMEs), including this compound. nih.govnih.gov Before these methods can be applied to generate reliable data, they must undergo a comprehensive validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH). wisdomlib.org

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): The precision within a single laboratory, but over different days, with different analysts, or on different equipment. For fatty acid analysis using GC-MS, precision levels are often expected to be better than a 10% coefficient of variation (CV), except for very low abundance fatty acids. nih.gov Some highly optimized methods report even better precision, with %RSD values of less than 2%. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte (in this case, a this compound standard) is added to a sample matrix and the percentage of the added analyte that is successfully measured is calculated. nih.gov High-quality analytical methods demonstrate high accuracy, with mean percentage recoveries often ranging from 100.3% to 100.6%. researcher.life

Linearity and Range demonstrate the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a specific range. A linear relationship is typically confirmed if the correlation coefficient (R²) is 0.999 or greater. nih.govresearcher.life The range is the interval between the upper and lower concentration levels of the analyte that have been shown to be determined with suitable precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower limits of the method's performance.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researcher.life For sensitive GC-MS methods, the LOD for fatty acid methyl esters can be in the low femtomol range on the column. nih.gov In LC-MS/MS methods, LOQ values for some fatty acid derivatives have been reported at levels as low as 0.1 to 0.5 ng/mL in biological matrices. researchgate.net

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In chromatographic methods like GC-MS and LC-MS/MS, specificity is demonstrated by the separation of the analyte peak from other potential peaks, ensuring that there is no interference affecting the quantification. nih.govscielo.br

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an LC method, this could involve varying the pH of the mobile phase, the percentage of organic solvent, or the column temperature. scielo.br For GC methods, variations in temperature ramps or gas flow rates might be tested. sigmaaldrich.com

The validation of these parameters is not merely a preliminary exercise but a critical component of quality control that ensures the data generated in a study is scientifically sound and reproducible.

Table 1: Key Validation Parameters for Analytical Methods

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Precision | The degree of scatter between a series of measurements. | Expressed as %RSD or %CV; typically <15% (often <10% for FAMEs). nih.gov |

| Accuracy | The closeness of the measured value to the true value. | Expressed as percent recovery; typically 85-115%. researcher.life |

| Linearity | Proportionality of the measured signal to the analyte concentration. | Correlation coefficient (R²) ≥ 0.99. nih.gov |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio (S/N) of 3:1. researcher.life |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1. researcher.life |

| Specificity | The ability to measure the analyte accurately and specifically in the presence of other components. | Peak purity and resolution from interfering peaks. scielo.br |

| Robustness | The ability of the method to resist changes when small, deliberate variations in parameters are made. | No significant impact on results (e.g., %RSD <15%). scielo.br |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 12-hydroxyheptadecanoic acid (12-HHT) |

| Boron trifluoride |

| Methanol (B129727) |

| Acetyl-chloride |

| Acetonitrile |

| Formic acid |

Investigation of Biological Roles and Mechanistic Insights in Model Systems

Exploration of Interactions with Microbial Lipid Structures

While direct studies on Methyl 12-hydroxyheptadecanoate's interaction with microbial lipids are not extensively documented, research on related hydroxy fatty acids and fatty acid methyl esters (FAMEs) provides significant insights. Long-chain fatty acids and their derivatives are known to interact with and disrupt the lipid layers of microbial cell membranes, leading to a range of effects from signaling to antimicrobial action. jmaterenvironsci.com

One key area of investigation is the role of these molecules in interspecies communication, particularly in the context of biofilm formation. For instance, 12-hydroxystearic acid (12-HSA), a structurally similar C18 hydroxy fatty acid, has been identified as a metabolite in mixed microbial cultures that can modulate biofilm formation in various marine bacteria. nih.gov This suggests that hydroxy fatty acids can act as signaling molecules within microbial communities. The differential effects of 12-HSA on different bacterial strains indicate a specific mechanism of action rather than a general disruption of membrane fluidity. nih.gov

Furthermore, various FAMEs have demonstrated direct antimicrobial properties. Their lipophilic nature allows them to intercalate into the bacterial cell membrane, increasing its permeability and disrupting cellular integrity, which can lead to cell death. jmaterenvironsci.com Studies have shown that FAMEs such as methyl benzoate (B1203000) and methyl phenyl acetate, produced by the coral-associated bacterium Pseudomonas aeruginosa, can inhibit both the growth and biofilm formation of the human pathogen Staphylococcus aureus. nih.gov This activity is thought to be mediated through interaction with bacterial signaling systems, such as the accessory gene regulator (agr) system in S. aureus. nih.gov

The general antimicrobial and signaling activities of related hydroxy fatty acids and FAMEs suggest that this compound could potentially exhibit similar interactions with microbial lipid structures, possibly influencing biofilm development or acting as a direct antimicrobial agent.

Studies on Cellular Responses in In Vitro Systems

The response of mammalian cells to hydroxy fatty acids and their esters has been explored in various in vitro models, revealing a range of biological activities, including effects on cell differentiation and proliferation.

Studies comparing the effects of different fatty acids on muscle cell differentiation have shown that the degree of saturation and the position of double bonds can significantly influence cellular responses. For example, in L6 myoblasts, unsaturated fatty acids like oleic acid and linoleic acid were found to modulate differentiation, whereas the saturated palmitic acid had no effect. nih.gov This suggests that the structural features of the fatty acid chain are critical determinants of its biological activity.

In the context of cancer cell biology, synthetic hydroxy fatty acids (HFAs) have been investigated for their antiproliferative effects. A study on various HFA regioisomers and chain lengths reported that an odd-numbered (C17) fatty acid chain, such as that in 12-hydroxyheptadecanoic acid, led to reduced antiproliferative activity against A549 cells compared to even-numbered chains. nih.gov Specifically, while certain hydroxypalmitic and hydroxystearic acid isomers showed potent activity, the C17 analogues were less effective. nih.gov This highlights the specificity of cellular responses to the fine chemical structure of these lipids.

The esterification of fatty acids can also modulate their biological effects. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with observed anti-inflammatory and other beneficial effects. nih.gov While direct in vitro studies on this compound are scarce, the broader research on FAMEs indicates potential for biological activity. For example, some FAMEs have been reported to possess antioxidant properties in vitro. japsonline.comresearchgate.net

The following table summarizes the observed in vitro cellular effects of various fatty acids and their derivatives, providing a context for the potential activities of this compound.

| Compound/Class | Cell Line | Observed Effect | Reference |

| Linoleic acid (LA) | L6 myoblasts | Stimulated differentiation at low concentrations, inhibited at high concentrations. | nih.gov |

| Oleic acid | L6 myoblasts | Stimulated differentiation at all tested concentrations. | nih.gov |

| Palmitic acid | L6 myoblasts | No effect on differentiation. | nih.gov |

| 6-(S)-Hydroxypalmitic acid (6SHPA) | A549 cells | Potent antiproliferative activity. | nih.gov |

| 7-(R/S)-Hydroxymargaric acids (C17) | A549 cells | Reduced antiproliferative activity compared to C16 and C18 counterparts. | nih.gov |

| Fatty Acid Methyl Esters (FAMEs) | - | In vitro antioxidant activity (DPPH assay). | japsonline.com |

Comparative Analysis of Biological Activity with Related Hydroxy Fatty Acids

The biological activity of hydroxy fatty acids is highly dependent on their specific chemical structure, including the length of the carbon chain, the position of the hydroxyl group, and the presence and configuration of double bonds.

A comparative study on the antiproliferative activity of various synthetic HFAs demonstrated that both chain length and the position of the hydroxyl group are critical for activity. nih.gov For instance, 6-(S)-hydroxypalmitic acid (a C16 HFA) was identified as having potent antiproliferative effects on A549 cells, while C17 HFAs showed reduced activity. nih.gov This suggests that an even-numbered carbon chain may be favored for this particular biological effect.

In the realm of antimicrobial activity, the chain length of saturated fatty acids is a key determinant of their potency. Lauric acid (C12:0) is often cited as having the most potent activity against Gram-positive bacteria. mdpi.com The esterification of these fatty acids into monoglycerides (B3428702) can further enhance their antibacterial effects. mdpi.com

Furthermore, the source and type of FAMEs can lead to a wide spectrum of biological activities. For example, FAMEs derived from certain plant extracts have shown antioxidant and cholesterol-lowering potential. jmaterenvironsci.com In contrast, those isolated from microbial sources have been noted for their ability to interfere with bacterial quorum sensing and virulence. nih.gov

The table below provides a comparative overview of the reported biological activities of various hydroxy fatty acids and their methyl esters.

| Compound | Biological Activity | Organism/System | Reference |

| 12-Hydroxystearic acid (12-HSA) | Modulates biofilm formation | Marine bacteria | nih.gov |

| Methyl benzoate | Antibiofilm and antivirulence | Staphylococcus aureus | nih.gov |

| Methyl phenyl acetate | Antibiofilm and antivirulence | Staphylococcus aureus | nih.gov |

| Lauric acid (C12:0) | Potent antimicrobial | Gram-positive bacteria | mdpi.com |

| 6-(S)-Hydroxypalmitic acid | Antiproliferative | A549 cancer cells | nih.gov |

| 7-(R/S)-Hydroxymargaric acids | Reduced antiproliferative activity | A549 cancer cells | nih.gov |

| 10-Octadecenoic acid methyl ester | Antibacterial, antifungal, antioxidant | General | jmaterenvironsci.com |

This comparative analysis underscores the principle of structure-activity relationships within this class of molecules. While awaiting direct experimental data for this compound, the activities of its structural relatives provide a valuable framework for predicting its potential biological roles.

Emerging Research Frontiers and Future Perspectives

Unraveling Undiscovered Biosynthetic Pathways

The biosynthesis of 12-hydroxyheptadecatrienoic acid (12-HHT), the precursor to methyl 12-hydroxyheptadecanoate, is primarily understood to occur through the metabolism of arachidonic acid. nih.gov Prostaglandin H2 (PGH2), a key intermediate in the cyclooxygenase (COX) pathway, is converted by thromboxane (B8750289) A synthase (TxAS) into thromboxane A2 (TxA2) and, in nearly equal amounts, into 12-HHT and malondialdehyde. nih.gov This process is particularly active during platelet aggregation. nih.gov

Future research will likely focus on identifying and characterizing the enzymes responsible for both the TxAS-independent production of 12-HHT and its subsequent methylation. Understanding these pathways is critical for a complete picture of the regulation and availability of this compound in biological systems.

Expanding the Scope of Biological Role Elucidation

Initially considered an inactive byproduct of thromboxane synthesis, 12-HHT is now recognized as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor. nih.gov This interaction implicates 12-HHT in various physiological processes. The esterification of 12-HHT to form this compound may alter its binding affinity for BLT2 or other receptors, potentially modulating its signaling activity.

The biological functions of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids to which this compound belongs, are diverse and include anti-diabetic and anti-inflammatory effects. nih.govnih.gov Research into other FAHFAs, such as docosahexaenoic acid (DHA) esters of 12-hydroxy stearic acid (12-DHAHSA), has shown they can act as activators of NRF2, a key regulator of antioxidant responses. mdpi.com This raises the possibility that this compound may also possess similar or other undiscovered signaling roles.

Further investigation is needed to determine the specific biological activities of this compound. This includes exploring its potential interactions with various receptors and signaling pathways, such as those involving protein kinases and transcription factors. nih.gov Understanding these roles could reveal new therapeutic targets for a range of diseases.

Development of Novel Synthetic Routes for Specific Isomers

The precise biological function of a molecule is often dictated by its stereochemistry. Therefore, the development of synthetic methods that can produce specific isomers of this compound is of significant interest. Current synthetic strategies for related hydroxy fatty acid esters often involve multiple steps, including protection and deprotection of functional groups. nih.gov

Novel approaches are being explored to create more efficient and stereoselective syntheses. elsevierpure.comnih.gov For example, photochemical hydroacylation reactions offer an environmentally friendly way to construct the backbone of these molecules. mdpi.com Other methods, such as those utilizing trichloroisocyanuric acid for α-chlorination followed by hydroxylation, provide a direct route to α-hydroxy fatty acids from fatty acids. acs.org Additionally, processes involving ozone cleavage of double bonds in unsaturated fatty acid esters followed by coupling with a hydroxylated compound are being developed. google.com

Future research in this area will likely focus on developing catalytic and enantioselective methods to control the stereochemistry at the hydroxyl group and any double bonds present in the fatty acid chain. rsc.org The ability to synthesize specific isomers will be invaluable for structure-activity relationship studies and for probing the specific biological functions of each isomer.

Advances in Analytical Characterization Techniques for Low Abundance Detection

A significant challenge in studying this compound and other FAHFAs is their extremely low abundance in biological samples. nih.govrsc.org This necessitates the development of highly sensitive and specific analytical techniques for their detection and quantification.

Currently, liquid chromatography-mass spectrometry (LC-MS) is the primary tool used for this purpose. creative-proteomics.com To enhance sensitivity, chemical derivatization techniques are often employed. nih.gov For instance, introducing a fixed charge site, such as a tertiary amine, can dramatically increase the ionization efficiency of these molecules in electrospray ionization mass spectrometry (ESI-MS). nih.gov Isotope labeling strategies, using reagents like 2-dimethylaminoethylamine (DMED), can further improve detection limits and aid in quantification. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation, including pinpointing the location of the hydroxyl group and double bonds. rsc.orgacs.org Techniques involving the formation of adducts with metal ions, such as copper, can provide diagnostic fragment ions that reveal the precise molecular structure. acs.org

Future advancements in this field will likely involve the development of even more sensitive mass spectrometry platforms and novel derivatization strategies. Improving the separation of isomers through advanced chromatographic techniques will also be a key area of focus. nih.gov These analytical improvements will be essential for accurately measuring the levels of this compound in various biological matrices and for correlating these levels with different physiological and pathological states.

Q & A

Q. What are the foundational spectroscopic methods for characterizing Methyl 12-hydroxyheptadecanoate?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation. For NMR, analyze the hydroxyl proton resonance (δ ~1.5–2.5 ppm) and ester carbonyl (δ ~170 ppm in NMR). MS should confirm the molecular ion peak (expected m/z ≈ 300–320 for CHO) and fragmentation patterns. Cross-validate with infrared spectroscopy (IR) for hydroxyl (3200–3600 cm) and ester (1700–1750 cm) groups. Reference protocols for similar hydroxy esters suggest rigorous solvent purity controls to avoid artifacts .

Q. How should researchers safely handle and store this compound in laboratory settings?

While specific data for this compound is limited, analogous hydroxy esters (e.g., Methyl 12-hydroxystearate) indicate stability under inert atmospheres (N or Ar) at 2–8°C. Use chemical fume hoods to minimize inhalation risks, and avoid prolonged skin contact. Non-hazardous classification under normal use implies standard PPE (gloves, lab coat) suffices .

Q. What are the standard synthetic routes for this compound?

Esterification of 12-hydroxyheptadecanoic acid with methanol via acid catalysis (e.g., HSO or p-toluenesulfonic acid) is typical. Optimize reaction time (6–12 hrs) and temperature (60–80°C). Purify via silica gel chromatography (hexane:ethyl acetate gradients) to isolate the product. Validate yields using gravimetric analysis and purity via HPLC (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., melting points) of this compound?

Q. What experimental designs are optimal for studying the compound’s reactivity with oxidizing agents?

Employ a factorial design to test variables: oxidant concentration (e.g., KMnO, HO), temperature (25–100°C), and solvent polarity. Monitor reactions via in-situ FTIR or GC-MS to track intermediate formation. Include negative controls (no oxidant) and triplicate runs to ensure reproducibility. Safety protocols must address potential exothermic reactions .

Q. How can systematic reviews address conflicting bioactivity data for this compound?

Follow COSMOS-E guidelines: (1) Define inclusion criteria (e.g., in vitro/in vivo studies); (2) Assess bias via tools like ROBINS-I; (3) Perform meta-regression to explore heterogeneity (e.g., dosage, cell lines). Pool data only from studies with comparable methodologies (e.g., IC assays). Address publication bias via funnel plots .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis without compromising purity?

Use Design of Experiments (DoE) to optimize catalyst loading (e.g., 1–5 mol%) and solvent ratios (methanol:acid). Pilot-scale reactors with continuous flow systems enhance mixing and heat transfer. Monitor by-products via LC-MS and implement in-line purification (e.g., molecular distillation) .

Q. How should researchers validate analytical methods for trace impurity detection?

Follow ICH Q2(R1) guidelines: Establish limits of detection (LOD) and quantification (LOQ) via calibration curves (R > 0.99). Test robustness by varying HPLC column temperatures (±5°C) and mobile phase pH (±0.2). Cross-validate with independent labs using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.